Methyl 6-methoxy-1H-indazole-3-carboxylate
Overview
Description
Methyl 6-methoxy-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by a methoxy group at the 6th position and a carboxylate ester at the 3rd position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Methyl 6-methoxy-1H-indazole-3-carboxylate is a derivative of indazole . Indazole derivatives have been found to inhibit, regulate, and/or modulate the activity of CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a significant role in cell biology, particularly in the treatment of diseases such as cancer .
Mode of Action
The compound interacts with its targets (CHK1, CHK2, and h-sgk kinases) by inhibiting, regulating, or modulating their activity . This interaction results in changes in the cellular processes controlled by these kinases, potentially leading to the treatment of diseases such as cancer .
Biochemical Pathways
Given the targets of this compound, it is likely that it affects the pathways controlled by chk1, chk2, and h-sgk kinases . These pathways play crucial roles in cell biology, including cell cycle regulation and response to DNA damage .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely bbb permeant . . These properties suggest that the compound may have good bioavailability.
Result of Action
Given its targets, it is likely that the compound affects cellular processes controlled by chk1, chk2, and h-sgk kinases . This could potentially lead to the treatment of diseases such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry, cool, and well-ventilated place . It should also be handled with care to avoid ingestion, inhalation, and contact with skin or eyes .
Biochemical Analysis
Biochemical Properties
Methyl 6-methoxy-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as phosphoinositide 3-kinase δ (PI3Kδ) . The compound’s interaction with PI3Kδ leads to the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and growth. Additionally, this compound has been found to bind to specific proteins, altering their conformation and activity, thereby affecting various cellular processes .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of PI3Kδ by binding to its active site, preventing the phosphorylation of downstream targets . This inhibition leads to the suppression of the PI3K/AKT signaling pathway, resulting in reduced cell survival and proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of cell proliferation and induction of apoptosis . These long-term effects have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity. These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic potential while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that this compound is distributed throughout various tissues, with higher concentrations observed in the liver and kidneys . This distribution pattern is consistent with its metabolism and excretion pathways.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be transported to specific subcellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the indazole core. The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the precursor can be reduced to an amino group before cyclization.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 3rd and 5th positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, amino derivatives, and various substituted indazoles depending on the reagents and conditions used .
Scientific Research Applications
Methyl 6-methoxy-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: Indazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: These compounds have shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-iodo-1H-indazole-6-carboxylate
- Ethyl 6-methoxy-1H-indazole-3-carboxylate
- 6-Methoxy-1H-indazole-3-carboxylic acid
Uniqueness
Methyl 6-methoxy-1H-indazole-3-carboxylate is unique due to the presence of both a methoxy group and a carboxylate ester, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility and ability to interact with various biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
methyl 6-methoxy-1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-6-3-4-7-8(5-6)11-12-9(7)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRFOISODBNEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NN2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676897 | |
Record name | Methyl 6-methoxy-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-53-5 | |
Record name | Methyl 6-methoxy-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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